Temperature-Dependent Dominance of D-Glucosone as the Primary α-Dicarbonyl Intermediate in Maillard Browning
In thermal sucrose model systems, D-glucosone was identified as the most important α-dicarbonyl compound driving color formation in the temperature range of 65 °C to 100.4 °C, with an activation energy of 77 kJ mol⁻¹. Above 100.4 °C, the reaction mechanism shifts and 3-deoxyosone becomes the dominant intermediate with a higher activation energy of 112 kJ mol⁻¹ [1]. This temperature-dependent dominance represents a mechanistic bifurcation that directly affects browning kinetics and cannot be replicated by substituting 3-deoxyglucosone or other α-dicarbonyls in low-to-moderate temperature food processing applications.
| Evidence Dimension | Dominance as α-dicarbonyl intermediate in Maillard color formation |
|---|---|
| Target Compound Data | D-Glucosone: dominant α-dicarbonyl; activation energy 77 kJ mol⁻¹ |
| Comparator Or Baseline | 3-Deoxyosone: dominant α-dicarbonyl above 100.4 °C; activation energy 112 kJ mol⁻¹ |
| Quantified Difference | Mechanistic switch at 100.4 °C; 35 kJ mol⁻¹ activation energy difference |
| Conditions | Sucrose model solutions, thermal processing, 65 °C to >100.4 °C, aqueous system |
Why This Matters
Procurement decisions for Maillard reaction studies or food browning control require D-glucosone specifically for investigating low-to-moderate temperature pathways, as 3-deoxyosone or other α-dicarbonyls will not replicate the correct intermediate chemistry below 100.4 °C.
- [1] Smejkal Q, Fiedler T, Kurz T, Kroh L. Simplified Kinetics and Colour Formation in Sucrose Solutions Based on α-Dicarbonyl Compounds. Int J Food Eng. 2008;4(4):Article 6. View Source
